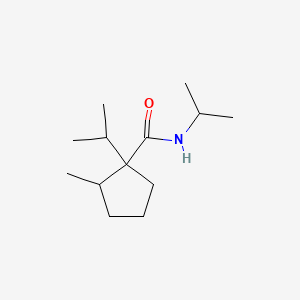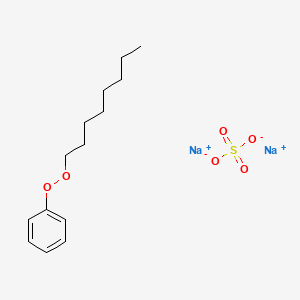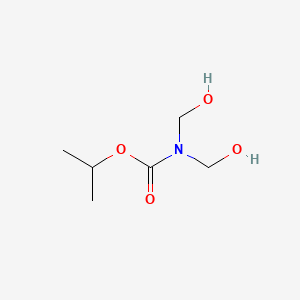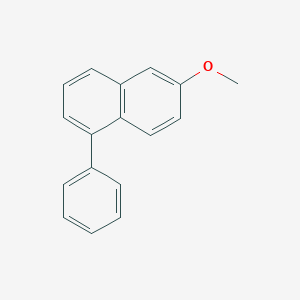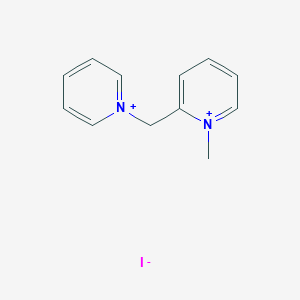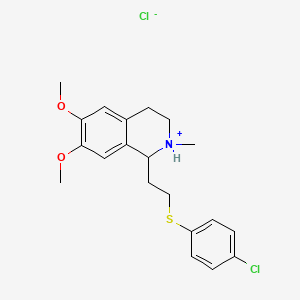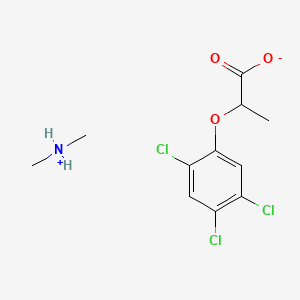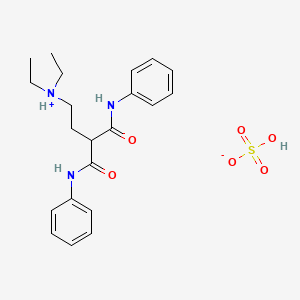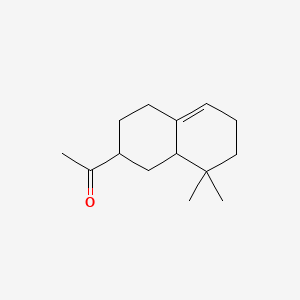
1,5-Diphenyl-1,4-pentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenylpenta-1,4-diene is an organic compound characterized by a conjugated diene system with phenyl groups attached at the 1 and 5 positions
Preparation Methods
1,5-Diphenylpenta-1,4-diene can be synthesized through a mixed aldol condensation reaction. This involves the reaction of benzalacetone with different substituted benzaldehydes in the presence of a strong base . The reaction conditions typically include a basic medium, such as sodium hydroxide, and the process may be facilitated by ultrasound to increase the reaction rate and efficiency .
Chemical Reactions Analysis
1,5-Diphenylpenta-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diene system into single bonds, forming saturated compounds.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing different substituents.
Cyclization: Intramolecular electrocyclic reactions can lead to the formation of cyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Diphenylpenta-1,4-diene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-diphenylpenta-1,4-diene varies depending on its application. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective barrier that prevents corrosion. This involves physical interactions and follows the Langmuir adsorption model . In biological systems, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals .
Comparison with Similar Compounds
1,5-Diphenylpenta-1,4-diene can be compared with similar compounds such as:
Dibenzylideneacetone: Similar in structure but with different substituents, used as a ligand in organometallic chemistry.
1,5-Diphenylpenta-1,4-dien-3-one: A related compound with a carbonyl group, studied for its biological activities.
The uniqueness of 1,5-diphenylpenta-1,4-diene lies in its conjugated diene system and the presence of phenyl groups, which contribute to its stability and reactivity in various chemical reactions.
Properties
Molecular Formula |
C17H16 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-phenylpenta-1,4-dienylbenzene |
InChI |
InChI=1S/C17H16/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h1-2,4-15H,3H2 |
InChI Key |
UORWAUAKEOUUND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


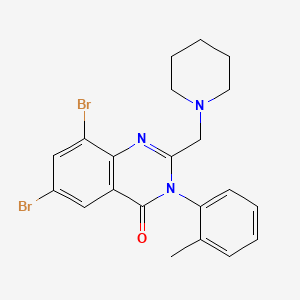
![Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13759955.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
